molecular formula C20H24N6O2 B6911787 N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

Cat. No.: B6911787
M. Wt: 380.4 g/mol
InChI Key: KILXAYKJWCJTFT-UHFFFAOYSA-N
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Description

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole and pyridine moiety

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13-10-14(2)25(24-13)19-5-4-16(11-21-19)23-20(27)18-12-22-26(15(18)3)17-6-8-28-9-7-17/h4-5,10-12,17H,6-9H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILXAYKJWCJTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)NC(=O)C3=C(N(N=C3)C4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multiple steps. The starting materials often include 3,5-dimethylpyrazole and pyridine derivatives. The synthetic route may involve:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is unique due to its combination of pyrazole and pyridine rings, which confer specific chemical and biological properties

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